molecular formula C25H24FNO4 B1150002 Pitavastatin D4

Pitavastatin D4

Cat. No.: B1150002
M. Wt: 425.5 g/mol
InChI Key: VGYFMXBACGZSIL-FZVTUHSMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NK-104 D4, also known as Pitavastatin D4, is a deuterium-labeled version of Pitavastatin. Pitavastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A reductase, an enzyme involved in the synthesis of cholesterol. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Pitavastatin .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NK-104 D4 involves the incorporation of deuterium atoms into the Pitavastatin molecule. This is typically achieved through a series of chemical reactions, including hydrosilylation and cross-coupling reactions. For instance, the hydrosilylation of t-butyl (3R,5S)-3,5-isopropylidenedioxy-6-heptynoate with ClMe2SiH and a platinum catalyst yields an (E)-vinylsilane, which is then subjected to a cross-coupling reaction with an aryl halide to produce the desired compound .

Industrial Production Methods: Industrial production of NK-104 D4 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically purified using chromatographic techniques and characterized using spectroscopic methods .

Chemical Reactions Analysis

Types of Reactions: NK-104 D4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form alcohols or other reduced forms.

    Substitution: NK-104 D4 can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

NK-104 D4 is widely used in scientific research due to its ability to inhibit 3-hydroxy-3-methylglutaryl coenzyme A reductase. Some of its applications include:

    Chemistry: Used to study the synthesis and reactivity of deuterium-labeled compounds.

    Biology: Employed in research on cholesterol metabolism and related pathways.

    Medicine: Investigated for its potential therapeutic effects in conditions such as hypercholesterolemia and cardiovascular diseases.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

NK-104 D4 exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This inhibition reduces the synthesis of cholesterol in the liver, leading to decreased levels of low-density lipoprotein cholesterol in the bloodstream. The compound also enhances the expression of low-density lipoprotein receptors, further promoting the clearance of low-density lipoprotein cholesterol from the blood .

Comparison with Similar Compounds

    Atorvastatin: Another potent inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A reductase, used to lower cholesterol levels.

    Simvastatin: Similar in function to NK-104 D4, but with different pharmacokinetic properties.

    Rosuvastatin: Known for its high potency and long duration of action.

Uniqueness of NK-104 D4: NK-104 D4 is unique due to its deuterium labeling, which allows for detailed pharmacokinetic studies. This labeling provides insights into the metabolic pathways and stability of the compound, making it a valuable tool in scientific research .

Properties

Molecular Formula

C25H24FNO4

Molecular Weight

425.5 g/mol

IUPAC Name

(E,3R,5S)-7-[2-cyclopropyl-4-(2,3,5,6-tetradeuterio-4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid

InChI

InChI=1S/C25H24FNO4/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31)/b12-11+/t18-,19-/m1/s1/i7D,8D,9D,10D

InChI Key

VGYFMXBACGZSIL-FZVTUHSMSA-N

SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2=C(C(=NC3=CC=CC=C32)C4CC4)/C=C/[C@H](C[C@H](CC(=O)O)O)O)[2H])[2H])F)[2H]

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.